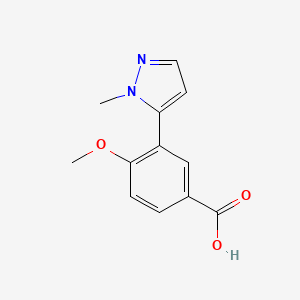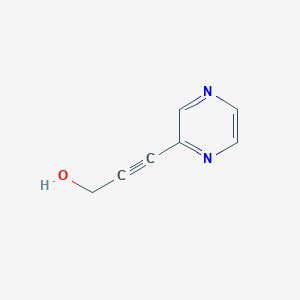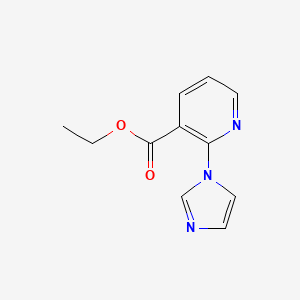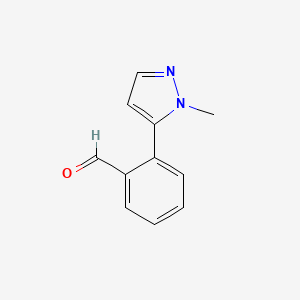![molecular formula C11H14N2O3 B1426895 (3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol CAS No. 1568191-65-0](/img/structure/B1426895.png)
(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol
Übersicht
Beschreibung
(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol, also known as 3-nitrophenylmethylpyrrolidin-3-ol (3-NPMP), is an organic compound belonging to the class of nitro-containing pyrrolidin-3-ols. It is a colorless, crystalline solid with a molecular formula of C10H14N2O3 and a molecular weight of 206.23 g/mol. 3-NPMP is an important synthetic intermediate for various pharmaceuticals, as well as for the synthesis of other organic compounds.
Wissenschaftliche Forschungsanwendungen
Organocatalytic Applications
- Catalysis in Asymmetric Michael Addition : A derivative of a new chiral organocatalyst, closely related to (3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol, effectively catalyzed asymmetric Michael addition reactions with excellent enantioselectivities (Cui Yan-fang, 2008).
Synthesis and Characterization
- Pyrrolidine Chemistry and Synthesis : A study highlighted the significance of pyrrolidines in medicine and industry, for applications like dyes or agrochemical substances. A specific reaction demonstrated the synthesis of a single product closely related to the target compound (Magdalena Żmigrodzka et al., 2022).
- Stereoselective Synthetic Processes : A paper described the development of a stereoselective process for the preparation of a key intermediate closely related to (3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol, vital for the production of an antibiotic (T. Fleck et al., 2003).
Application in Medicinal Chemistry
- Calcium Antagonist Stereoselectivity : A study synthesized enantiomers of a compound similar to the target molecule, evaluating their binding affinity and vasodilating activity. The study provides insights into the stereoselectivity of antagonism in nifedipine derivatives (K. Tamazawa et al., 1986).
Catalysis and Structural Chemistry
- Enantioselective Catalysis and Structural Studies : Research focused on the preparation and structural chemistry of diastereomeric derivatives of 3-(diphenylphosphanyl) pyrrolidine, providing insights into the application of these compounds in asymmetric Grignard cross-coupling reactions (U. Nagel, H. Nedden, 1997).
Pharmacological Research
- Synthesis of Reduction-Resistant Spin Labels : A study reported the synthesis of a reduction-resistant analog of a compound related to (3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol, which has applications in magnetic resonance spectroscopy and imaging in biomedical research (S. Dobrynin et al., 2021).
Eigenschaften
IUPAC Name |
(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11-4-5-12(8-11)7-9-2-1-3-10(6-9)13(15)16/h1-3,6,11,14H,4-5,7-8H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEWGWDXLPFRKT-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride](/img/structure/B1426818.png)
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1426821.png)


![{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine](/img/structure/B1426824.png)
![[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1426825.png)
![[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine](/img/structure/B1426826.png)


